2-(2-Bromo-4-chlorophenyl)ethanol
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Description
Synthesis Analysis
The synthesis of halogenated phenyl ethanol derivatives is a topic of interest due to their relevance in pharmaceutical chemistry. For instance, the metabolic formation and synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was studied after its identification as a major urinary metabolite in rats . Similarly, the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor to beta 3-adre
Scientific Research Applications
Biocatalytic Synthesis
Efficient Synthesis in Microbial Cells : A study demonstrated the efficient synthesis of a similar compound, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, using Candida ontarioensis cells, highlighting the potential of microbial biocatalysts in producing pharmaceutical intermediates (Ni, Zhang, & Sun, 2012).
Alternative Biocatalyst Exploration : Another research focused on synthesizing (S)-1-(2-chlorophenyl)ethanol using the submerged culture of Alternaria alternata, showcasing the diversity of microorganisms usable in asymmetric reduction processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Synthesis and Characterization
- Chemical Synthesis Methods : Research on the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction offers insights into chemical methods for producing similar chlorophenyl ethanol derivatives (Lirong, 2007).
Industrial Scale-up and Applications
- Scale-Up for Drug Intermediates : A study explored scaling up the production of (S)-1-(2-chlorophenyl)ethanol, a similar compound, for its use as an intermediate in chemotherapeutic drugs, demonstrating the commercial and industrial relevance of these compounds (Eixelsberger et al., 2013).
Stereoinversion and Chirality
- Chiral Inversion Studies : Research involving the stereoinversion of chlorophenyl ethanol compounds using red alga Cyanidioschyzon merolae provides valuable insights into chiral chemistry and its applications in synthesizing enantiomerically pure compounds (Utsukihara et al., 2008).
properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAISAAYRNWOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306472 |
Source
|
Record name | 2-Bromo-4-chlorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)ethanol | |
CAS RN |
52864-57-0 |
Source
|
Record name | 2-Bromo-4-chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52864-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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